PM226
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Overview
Description
7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is a synthetic compound known for its potent and selective activity as a cannabinoid receptor agonist. This compound is particularly notable for its high affinity for the CB2 receptor, making it a valuable tool in neuropharmacological research .
Mechanism of Action
Target of Action
PM226, also known as 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole or HY-136238, is a selective cannabinoid CB2 receptor (CB2R) agonist . The CB2R is one of the significant receptors in the endocannabinoid system, widely expressed in the central nervous system, especially enriched in glial cells .
Mode of Action
This compound binds selectively to the CB2 receptor with an affinity in the nanomolar range (Ki = 12.8±2.4 nM). It has negligible affinity for the CB1 receptor (Ki > 40,000 nM) and no activity at the GPR55 . This compound was also evaluated in GTPγS binding assays specific to the CB2 receptor, showing agonist activity (EC50 = 38.67±6.70 nM) .
Biochemical Pathways
The activation of CB2R by this compound promotes a neuroprotective transition in microglia, attenuates neuropathic pain, and reduces proinflammatory P2X7 receptor content . This indicates that P2X7 is involved in the neuroprotective effect caused by CB2R activation .
Pharmacokinetics
It’s important to note that the physicochemical properties of cb2r ligands, including this compound, have been optimized for drug-like properties and oral administration .
Result of Action
Continuous administration of this compound decreases the volume of the striatal lesion caused by Malonate . It also attenuates mechanical and cold hyperalgesia in rats and prevents the transition of microglia to the proinflammatory stage . Thus, microglia transition into the neuroprotective stage .
Biochemical Analysis
Biochemical Properties
PM226 binds selectively to the CB2 receptor with an affinity in the nanomolar range . It has negligible affinity for the CB1 receptor and no activity at the GPR55 . The nature of these interactions is primarily through binding to the CB2 receptor, which triggers a series of biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with the CB2 receptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress neuroinflammation by reducing microglial activation in a multiple sclerosis mouse model .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CB2 receptor, which is known to show agonist activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to decrease the volume of the striatal lesion caused by Malonate over time This suggests that this compound may have long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the administration of this compound has been shown to reduce the volume of edema observed in Malonate-lesioned rats at the dose of 1 mg/kg
Metabolic Pathways
Given its interaction with the CB2 receptor, it is likely that it interacts with enzymes or cofactors associated with this receptor .
Transport and Distribution
Given its ability to cross the blood-brain barrier , it is likely that it interacts with transporters or binding proteins that facilitate its movement across cellular membranes.
Subcellular Localization
Given its interaction with the CB2 receptor, it is likely that it is localized to areas of the cell where this receptor is present
Preparation Methods
The synthesis of 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole involves several steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition . Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole has several scientific research applications:
Neuropharmacology: It is used to study the CB2 receptor’s role in neuroinflammation and neuroprotection. .
Medicinal Chemistry: The compound’s selective activity makes it a candidate for developing new therapeutic agents targeting the CB2 receptor.
Biological Research: It helps in understanding the molecular mechanisms of cannabinoid receptors and their pathways
Comparison with Similar Compounds
Compared to other CB2 receptor agonists, 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is unique due to its high selectivity and potency. Similar compounds include:
AM1241: Another CB2 receptor agonist but with different pharmacokinetic properties.
JWH-133: Known for its high selectivity for CB2 over CB1 receptors.
HU-308: A potent CB2 agonist with anti-inflammatory properties 1
Biological Activity
PM226 is a novel compound belonging to the class of chromenoisoxazoles, characterized primarily by its selective agonistic activity at the cannabinoid receptor type 2 (CB2). This compound has garnered attention due to its potential neuroprotective and anti-inflammatory properties, making it a candidate for therapeutic applications in neurodegenerative diseases.
CB2 Receptor Affinity and Activity
This compound exhibits a high affinity for the CB2 receptor with a binding constant (Ki) of 12.8 nM, indicating its potency as a selective agonist. In contrast, it shows negligible affinity for the CB1 receptor (Ki > 40,000 nM) and does not activate GPR55. Functional assays demonstrate that this compound acts as an agonist with an effective concentration (EC50) of 38.67 nM in GTPγS binding assays specific to CB2 receptors .
In Vitro Studies
In vitro experiments using BV2 microglial cell lines and M213-2O neuronal cells have shown that this compound can significantly enhance neuronal viability when exposed to inflammatory conditions induced by lipopolysaccharide (LPS). The protective effect is dose-dependent and can be reversed by the CB2 antagonist SR144528, confirming the role of CB2 receptor activation in mediating these effects .
In Vivo Studies
In vivo studies involving rat models have further elucidated this compound's neuroprotective capabilities. A study involving malonate-induced mitochondrial damage demonstrated that administration of this compound significantly reduced striatal lesion volumes, as confirmed through MRI and histopathological evaluations (Nissl staining, Iba-1 immunostaining, and TUNEL assay). The protective effects were again linked to CB2 receptor activation, as blocking these receptors negated the benefits .
Modulation of Microglial Activity
Recent research has highlighted this compound's ability to modulate microglial polarization from a pro-inflammatory to a neuroprotective phenotype. In a neuropathic pain model, continuous intrathecal administration of this compound was found to decrease levels of pro-inflammatory cytokines (e.g., TNF-α) while increasing anti-inflammatory markers (e.g., IL-10). This shift suggests that this compound not only protects neurons but also reprograms glial cells to adopt a protective role in the nervous system .
Summary of Biological Findings
Parameter | Value |
---|---|
CB2 Receptor Affinity (Ki) | 12.8 nM |
CB1 Receptor Affinity (Ki) | > 40,000 nM |
Agonist Activity (EC50) | 38.67 nM |
Neuroprotection in vitro | Significant increase in cell viability under inflammatory conditions |
Neuroprotection in vivo | Reduced lesion volume in malonate model |
Microglial Polarization | Shift from pro-inflammatory to neuroprotective |
Case Study: Neuroprotection in Neurodegenerative Models
A notable case study involved the application of this compound in models simulating neurodegenerative diseases. The compound was tested in Theiler's murine encephalomyelitis virus-induced demyelinating disease models, where it effectively reduced microglial activation and neuroinflammation. This indicates its potential utility in conditions characterized by chronic inflammation and neuronal degeneration .
Implications for Therapeutic Use
The findings surrounding this compound suggest that it could serve as a therapeutic agent for various neurodegenerative disorders where inflammation plays a critical role. Its selective action on CB2 receptors presents an opportunity to develop treatments with fewer side effects compared to non-selective cannabinoid therapies.
Properties
IUPAC Name |
9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIRWAAMNBBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.